2-Acetoxy-2-methyl-1-propanol
Overview
Description
2-Acetoxy-2-methyl-1-propanol is a chemical compound with the molecular formula C6H12O3 . It has a molecular weight of 132.16 . It appears as an oil and is soluble in acetone, chloroform, dichloromethane, ethyl acetate, and methanol .
Molecular Structure Analysis
The molecular structure of 2-Acetoxy-2-methyl-1-propanol consists of six carbon atoms, twelve hydrogen atoms, and three oxygen atoms . The exact structure can be represented by the canonical SMILES stringCC(=O)OC(C)(C)CO
. Physical And Chemical Properties Analysis
2-Acetoxy-2-methyl-1-propanol is an oil that is soluble in acetone, chloroform, dichloromethane, ethyl acetate, and methanol . It has a molecular weight of 132.16 .Scientific Research Applications
Catalyst in Chemical Synthesis
2-Acetoxy-2-methyl-1-propanol serves as a catalyst in the acetolysis of epichlorohydrin, a critical process for manufacturing various polyepoxy materials. Traditional methods use corrosive liquid acids, presenting environmental and handling concerns. Nanocrystalline ZSM-5 catalysts have been explored as an alternative, showing promise in producing 1-acetoxy-3-chloro-2-propanol, a crucial intermediate in the synthesis of these materials. This approach aims to reduce the environmental footprint while maintaining efficiency in the production process (Roselin, Selvin, & Bououdina, 2012).
Hydrogenolysis of Glycerol
Investigations into the liquid-phase hydrogenolysis of glycerol have revealed the utility of 2-propanol as a hydrogen donor molecule. This process is integral for converting glycerol into 1,2-propanediol, an important chemical for various industrial applications. The research compared the performance of Ni or Cu supported on Al2O3 catalysts under nitrogen pressure, shedding light on the mechanistic differences in glycerol hydrogenolysis depending on the origin of the hydrogen species (Gandarias et al., 2011).
Electrocatalytic Synthesis
Hydroxyacetone, a dehydration product of glycerol, has been proposed as a platform for the electrocatalytic synthesis of various chemicals, including acetone, 1,2-propanediol, and 2-propanol. The study investigated the performance of different non-noble metals as electrode materials and examined various electrolyte compositions. The outcomes highlighted the potential of using hydroxyacetone in electrocatalytic processes for efficient chemical synthesis (Sauter, Bergmann, & Schröder, 2017).
Photosensitive Reagent Synthesis
2-Acetoxy-2-methyl-1-propanol has been employed in the synthesis of photosensitive solicitation reagents. The technique used for this synthesis presented numerous advantages, including simplicity, cost-effectiveness, and higher transformation rates, while also minimizing environmental pollution and enhancing economic benefits. This underscores the compound's significance in the production of photosensitive materials (Han Qin-ye, 2006).
properties
IUPAC Name |
(1-hydroxy-2-methylpropan-2-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(8)9-6(2,3)4-7/h7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOKHTMCBUZSOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxy-2-methyl-1-propanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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